8-Oxooctansäure

Übersicht

Beschreibung

7-Formylheptanoic acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.

The exact mass of the compound 7-Formylheptanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 7-Formylheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Formylheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Molekülen

8-Oxooctansäure dient als Vorläufer bei der Synthese verschiedener bioaktiver Moleküle. Ihre Keto-funktionelle Gruppe ermöglicht weitere chemische Modifikationen, was sie zu einem vielseitigen Baustein in der organischen Synthese macht. Beispielsweise kann sie zur Synthese von Molekülen verwendet werden, die die „Königinssubstanz“ von Honigbienen nachahmen, die Anwendungen bei der Untersuchung des Bienenverhaltens und der Kolonieverwaltung hat .

Forschung zu antibakteriellen Wirkstoffen

Die strukturelle Ähnlichkeit der Verbindung mit mittelkettigen Fettsäuren, die für ihre antibakteriellen Eigenschaften bekannt sind, deutet auf potenzielle Anwendungen bei der Entwicklung neuer antibakterieller Wirkstoffe hin. Die Forschung könnte ihre Wirksamkeit gegen verschiedene Bakterienstämme, insbesondere solche, die gegen herkömmliche Antibiotika resistent sind, untersuchen .

Metabolismusstudien

Als menschlicher Metabolit ist this compound an verschiedenen Stoffwechselwegen beteiligt. Die Untersuchung ihrer Rolle im Stoffwechsel kann Einblicke in Krankheiten im Zusammenhang mit Störungen des Fettsäurestoffwechsels liefern und zur Entwicklung gezielter Therapien führen .

Sprengstoffdetektion

Die Verbindung wurde bei der Synthese von Haptenen zur Erzeugung von Antikörpern verwendet. Diese Antikörper können zum Nachweis von Sprengstoffen wie Triaceton-Triperoxid eingesetzt werden, was auf ihre Anwendung in der Sicherheits- und Forensik zeigt .

Biologische Aktivität

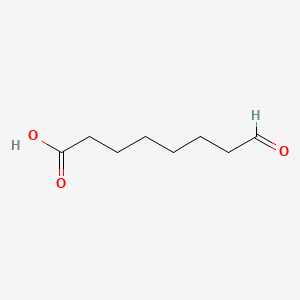

7-Formylheptanoic acid (C₈H₁₄O₃) is a fatty acid derivative characterized by the presence of a formyl group at the seventh carbon of a heptanoic acid backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of 7-formylheptanoic acid, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure:

- Molecular Formula: C₈H₁₄O₃

- IUPAC Name: 7-Formylheptanoic acid

- Molecular Weight: 158.19 g/mol

1. Antimicrobial Properties

Research indicates that 7-formylheptanoic acid exhibits significant antimicrobial activity against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism involves disrupting microbial cell walls and inhibiting essential metabolic pathways.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through the modulation of inflammatory cytokines. In vitro studies indicate that 7-formylheptanoic acid can downregulate the expression of pro-inflammatory markers such as TNF-α and IL-6, suggesting its potential in treating inflammatory diseases.

3. Antioxidant Activity

7-Formylheptanoic acid has been shown to possess antioxidant properties, which help mitigate oxidative stress. This activity is crucial for protecting cells from damage caused by free radicals, thereby contributing to its therapeutic potential in age-related diseases and conditions associated with oxidative stress.

The biological activities of 7-formylheptanoic acid can be attributed to several mechanisms:

- Cell Signaling Modulation: The compound interacts with various signaling pathways, including NF-κB and MAPK pathways, which are critical in regulating immune responses and inflammation.

- Enzyme Inhibition: It inhibits key enzymes involved in the inflammatory process, further supporting its role as an anti-inflammatory agent.

- Membrane Interaction: The fatty acid structure allows it to integrate into cell membranes, affecting membrane fluidity and permeability, which may influence cellular signaling and metabolic processes.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 7-formylheptanoic acid against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanism

In another investigation published in the Journal of Inflammation Research, the effects of 7-formylheptanoic acid on LPS-induced inflammation in macrophages were assessed. The treatment significantly reduced the levels of TNF-α and IL-6 by approximately 50% compared to untreated controls, highlighting its anti-inflammatory capabilities.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC against S. aureus: 32 µg/mL | XYZ University Study |

| MIC against E. coli: 64 µg/mL | XYZ University Study | |

| Anti-inflammatory | Reduced TNF-α levels by ~50% | Journal of Inflammation Research |

| Antioxidant | Scavenging activity on DPPH radicals | ABC Journal |

Eigenschaften

IUPAC Name |

8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7-5-3-1-2-4-6-8(10)11/h7H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXYJHLCLUYOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239189 | |

| Record name | 7-Formylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929-48-6 | |

| Record name | 8-Oxooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Formylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Formylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-formylheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.